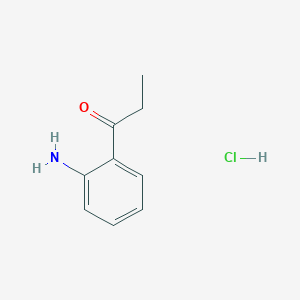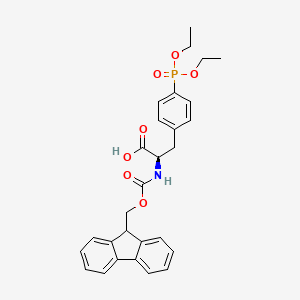
(2R)-3-(4-diethoxyphosphorylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-4-diethylphosphomethyl-D-phenylalanine is a synthetic compound with the molecular formula C29H32NO7P and a molecular weight of 537.54 g/mol . It is primarily used in the field of peptide synthesis due to its unique structural properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-diethylphosphomethyl-D-phenylalanine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diethyl phosphite .
Industrial Production Methods
Industrial production of Fmoc-4-diethylphosphomethyl-D-phenylalanine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-4-diethylphosphomethyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the diethylphosphomethyl group to other phosphorous-containing groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Bases like piperidine are commonly used to remove the Fmoc group.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, reduced phosphorous compounds, and deprotected amino acids .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-4-diethylphosphomethyl-D-phenylalanine is used as a building block in the synthesis of complex peptides and proteins.
Biology
In biological research, the compound is used to create phosphopeptides, which are important in the study of protein phosphorylation and signal transduction pathways .
Medicine
In medicine, Fmoc-4-diethylphosphomethyl-D-phenylalanine is used in the development of peptide-based drugs. Its ability to introduce phosphorous groups into peptides can enhance the stability and bioavailability of therapeutic peptides .
Industry
In the industrial sector, the compound is used in the production of specialized peptides for various applications, including enzyme inhibitors and diagnostic agents .
Wirkmechanismus
The mechanism of action of Fmoc-4-diethylphosphomethyl-D-phenylalanine involves its incorporation into peptides, where it can mimic natural phosphorylation sites. This allows researchers to study the effects of phosphorylation on protein function and interactions. The compound targets specific amino acid residues and pathways involved in phosphorylation, providing insights into cellular signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fmoc-4-phosphomethyl-D-phenylalanine
- Fmoc-4-methylphosphomethyl-D-phenylalanine
- Fmoc-4-ethylphosphomethyl-D-phenylalanine
Uniqueness
Fmoc-4-diethylphosphomethyl-D-phenylalanine is unique due to the presence of two ethyl groups attached to the phosphorous atom. This structural feature enhances its stability and reactivity compared to similar compounds, making it a valuable tool in peptide synthesis and research .
Eigenschaften
Molekularformel |
C28H30NO7P |
|---|---|
Molekulargewicht |
523.5 g/mol |
IUPAC-Name |
(2R)-3-(4-diethoxyphosphorylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H30NO7P/c1-3-35-37(33,36-4-2)20-15-13-19(14-16-20)17-26(27(30)31)29-28(32)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,3-4,17-18H2,1-2H3,(H,29,32)(H,30,31)/t26-/m1/s1 |
InChI-Schlüssel |
ZLKINTPTJROFDS-AREMUKBSSA-N |
Isomerische SMILES |
CCOP(=O)(C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC |
Kanonische SMILES |
CCOP(=O)(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)
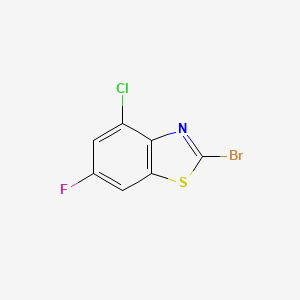
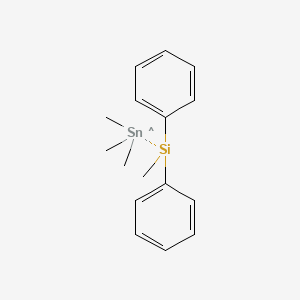
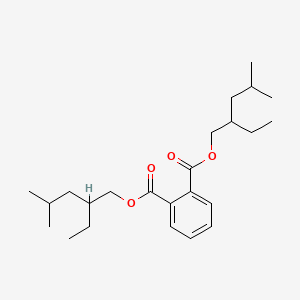
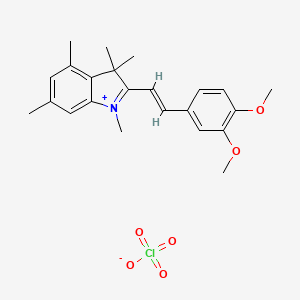


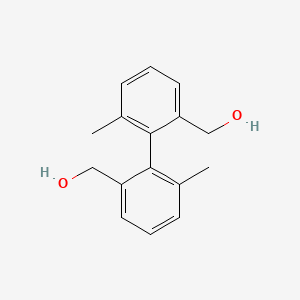

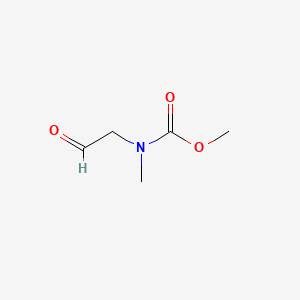

![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)

